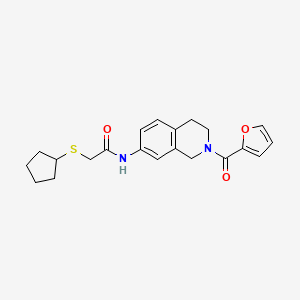

2-(cyclopentylthio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

This compound is a tetrahydroisoquinoline derivative featuring a cyclopentylthio group at the 2-position and a furan-2-carbonyl moiety attached to the nitrogen of the tetrahydroisoquinoline core. The structure combines a lipophilic cyclopentylthio substituent with a heteroaromatic furan carbonyl group, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c24-20(14-27-18-4-1-2-5-18)22-17-8-7-15-9-10-23(13-16(15)12-17)21(25)19-6-3-11-26-19/h3,6-8,11-12,18H,1-2,4-5,9-10,13-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIYYFZPEOYAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the furan-2-carbonyl intermediate: This can be achieved through the reaction of furan with acyl chlorides under Friedel-Crafts acylation conditions.

Synthesis of the tetrahydroisoquinoline derivative: This step involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core.

Thioether formation: The cyclopentylthio group can be introduced via nucleophilic substitution reactions using cyclopentylthiol and appropriate leaving groups.

Final coupling: The final step involves coupling the furan-2-carbonyl intermediate with the tetrahydroisoquinoline derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclopentylthio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Material Science: Its unique properties may be utilized in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

- Cyclopentylthio vs. Oxygen-Based Substituents : The cyclopentylthio group introduces sulfur, which may enhance lipophilicity and membrane permeability compared to oxygen-containing substituents (e.g., ethoxy, benzyloxy) in Perr’s compounds .

- Furan-2-Carbonyl vs. Aromatic Moieties : The furan ring provides a heteroaromatic system distinct from the phenyl or pyridyl groups in analogs. This could alter electronic properties and receptor binding interactions.

Pharmacological Implications

Perr et al. demonstrated that substituents on the tetrahydroisoquinoline scaffold significantly impact orexin receptor selectivity and potency . For example:

- Compound 20 : Piperidine-containing derivatives showed moderate antagonism but improved solubility.

Hypotheses for the Target Compound :

- The cyclopentylthio group may confer stronger hydrophobic interactions with receptor pockets compared to alkoxy chains.

- The furan-2-carbonyl moiety could influence metabolic stability, as furans are less prone to oxidative degradation than benzyl or pyridyl groups.

Biological Activity

The compound 2-(cyclopentylthio)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological activities, and relevant research findings associated with this compound, focusing on its pharmacological effects and therapeutic potential.

- Molecular Formula : C17H20N2O2S

- Molecular Weight : 316.4 g/mol

- CAS Number : 2034249-28-8

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the cyclopentylthio group enhances lipophilicity, facilitating membrane permeability and potentially increasing bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro assays demonstrated that derivatives of tetrahydroisoquinoline can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .

- A study reported that compounds with furan and thioether functionalities showed enhanced cytotoxicity against various cancer cell lines, suggesting a potential mechanism involving the disruption of redox homeostasis in cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated:

- Research indicates that tetrahydroisoquinoline derivatives can exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells .

- The compound's ability to cross the blood-brain barrier may enhance its efficacy in treating conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

- Study on Anticancer Activity :

- Neuroprotection in Animal Models :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O2S |

| Molecular Weight | 316.4 g/mol |

| CAS Number | 2034249-28-8 |

| Anticancer IC50 (MCF-7) | 15 µM |

| Neuroprotective Effect | Significant reduction in neuronal death |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.